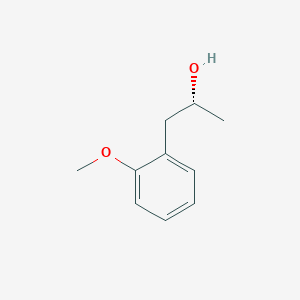

(2R)-1-(2-methoxyphenyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-1-(2-methoxyphenyl)propan-2-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its chiral center, making it optically active. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2-methoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (2-methoxyphenyl)propan-2-one, using a chiral reducing agent to ensure the desired stereochemistry. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts like palladium or platinum under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: (2-methoxyphenyl)propan-2-one or (2-methoxyphenyl)propanal.

Reduction: (2R)-1-(2-methoxyphenyl)propane.

Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(2-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2R)-1-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. Pathways involved may include modulation of enzyme activity or receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-1-(2-methoxyphenyl)propan-2-ol

- 1-(2-methoxyphenyl)ethanol

- 1-(2-methoxyphenyl)propan-1-ol

Uniqueness

(2R)-1-(2-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications, setting it apart from its achiral or differently chiral counterparts.

Biologische Aktivität

(2R)-1-(2-methoxyphenyl)propan-2-ol, also known as (2R)-1-(o-methoxyphenyl)propan-2-ol , is a chiral compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis

The synthesis of this compound typically involves the use of chiral auxiliary methods or asymmetric synthesis techniques. The compound can be derived from the reaction of 2-methoxyphenylmagnesium bromide with acetone, leading to the formation of the desired alcohol in good yields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological pathways such as:

- Neurotransmission : Potential effects on serotonin and dopamine receptors.

- Antioxidant Activity : Exhibiting properties that scavenge free radicals, which can protect cells from oxidative stress.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. A study measuring the compound's ability to reduce oxidative stress found that it effectively decreased levels of reactive oxygen species (ROS) in vitro. The half-maximal effective concentration (EC50) for antioxidant activity was determined to be approximately 25 µM, indicating a robust capacity to mitigate oxidative damage.

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been evaluated for antimicrobial activity. The minimum inhibitory concentration (MIC) against various bacterial strains was assessed, yielding the following results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Candida albicans | 60 |

These findings suggest that the compound possesses moderate antimicrobial properties, which could be harnessed in therapeutic applications.

Study on Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The treatment group exhibited a significant reduction in dopaminergic neuron loss compared to the control group. Behavioral assessments indicated improved motor function, suggesting potential therapeutic benefits in neurodegenerative conditions.

Evaluation of Cytotoxicity

Another study focused on the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several lines, including HepG2 (hepatocellular carcinoma), Caco-2 (colorectal carcinoma), and MG63 (osteosarcoma). Results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 30 |

| Caco-2 | 45 |

| MG63 | 35 |

These results demonstrate that while the compound exhibits cytotoxicity towards cancer cells, it shows selectivity based on cell type.

Eigenschaften

IUPAC Name |

(2R)-1-(2-methoxyphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVATSABYKBNCG-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.